7-Chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile
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Overview
Description
7-Chloro-5-fluoro-2-methylbenzofuran-3-carbonitrile is a synthetic organic compound belonging to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-fluoro-2-methylbenzofuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted phenol, the compound can be synthesized through a series of reactions including halogenation, nitrile formation, and cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-fluoro-2-methylbenzofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7-Chloro-5-fluoro-2-methylbenzofuran-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 7-Chloro-5-fluoro-2-methylbenzofuran-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
- 7-Chloro-5-fluoro-2-methylbenzofuran-3-carbonitrile
- 5-Fluoro-2-methylbenzofuran-3-carbonitrile
- 7-Chloro-2-methylbenzofuran-3-carbonitrile
Comparison: Compared to its analogs, 7-Chloro-5-fluoro-2-methylbenzofuran-3-carbonitrile is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
826990-59-4 |
---|---|
Molecular Formula |
C10H5ClFNO |
Molecular Weight |
209.60 g/mol |
IUPAC Name |
7-chloro-5-fluoro-2-methyl-1-benzofuran-3-carbonitrile |
InChI |
InChI=1S/C10H5ClFNO/c1-5-8(4-13)7-2-6(12)3-9(11)10(7)14-5/h2-3H,1H3 |
InChI Key |
XUGIEIRRGAQBET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C(=CC(=C2)F)Cl)C#N |
Origin of Product |
United States |
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